5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is then used as a precursor for further reactions . The synthetic route often includes cyclocondensation reactions, which can be carried out using deep eutectic solvents (DES) to provide a benign environment, high yield, and scalable work-up procedures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the development of fluorescent probes for bioimaging and chemosensors . In industry, it is used in the production of materials with specific photophysical properties, such as organic light-emitting devices (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its unique structure allows it to interact with various receptors and proteins, modulating their activity and leading to its diverse biological effects .
Comparison with Similar Compounds
5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazophos and 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine . While these compounds share a similar core structure, they differ in their substituents and functional groups, which can significantly affect their biological activity and applications. . The unique combination of substituents in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-12-10-17-11-18-16(12)22-7-5-21(6-8-22)15-9-13(2)20-14-3-4-19-23(14)15/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPNFMOVDWTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC=NC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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